2-(Morpholin-4-ylmethyl)phenol
Overview
Description
2-(Morpholin-4-ylmethyl)phenol is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 2-(Morpholinomethyl)phenol, 2-[(morpholin-4-yl)methyl]phenol, and 2-(4-Morpholinylmethyl)phenol .
Molecular Structure Analysis
The molecular structure of 2-(Morpholin-4-ylmethyl)phenol consists of a phenol group attached to a morpholine ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
and the Canonical SMILES is C1COCCN1CC2=CC=CC=C2O
. These representations provide a detailed description of the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Morpholin-4-ylmethyl)phenol are not mentioned in the search results, phenols in general are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Morpholin-4-ylmethyl)phenol include a molecular weight of 193.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 193.110278721 g/mol . The topological polar surface area of the compound is 32.7 Ų .
Scientific Research Applications
-
Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol
- Summary : This compound was prepared from 4-isopropylphenol and formaldehyde (2 eq.) and 2 eq. of morpholine. They were mixed in a round flask fitted with a condenser. The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc, and after 20 minutes, the reaction was completed .
- Methods : The mixture was chromatographed on silica gel using solvent gradient hexane/ethyl acetate .
- Results : The yield was 70%. The IR (n cm −1; CHCl3 film) was 3497 (O-H), 3023 (C sp2 -H Ar), 2900 (C sp3 -H). The 1 H-NMR (200 MHz; CDCl 3; Me 4 Si, δ H ) was 7.31 (1H, s, OH), 7.27 (2H, s), 3.90 (4H, s, Ar-CH 2 ), 3.90 (8H, m, -S-CH 2 -), 2.82 (8H, m, -N-CH 2 - + 1H, m), 1.21 (6H, d, J=7.0 Hz) .
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Theoretical and Experimental Investigation of 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol
- Summary : This new alkylaminophenol compound is synthesized by the Petasis reaction. The structural analysis of the molecule is performed by FTIR, 1 H, 13 C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .
- Methods : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G ( d, p) basis set .
- Results : The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .
-
Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol
- Summary : This compound was prepared from 4-bromophenol and thiomorpholine and formaldehyde (2 eq.) and 1 eq. of thiomorpholine .
- Methods : The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .
- Results : The yield was 63%. The melting point was 130-132 °C .
-
Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol
- Summary : This compound was prepared from 4-bromophenol (1) and thiomorpholine and formaldehyde (2 eq.) and 1 eq. of thiomorpholine .
- Methods : The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .
- Results : The yield was 63%. The melting point was 130-132 °C .
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIEVIKIUHKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279969 | |
Record name | 2-(morpholin-4-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)phenol | |
CAS RN |
4438-01-1 | |
Record name | 4438-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(morpholin-4-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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